3-Benzylamino-3-methyl-butan-1-ol
Description
3-Benzylamino-3-methyl-butan-1-ol is a branched amino alcohol characterized by a hydroxyl group at position 1, a methyl group at position 3, and a benzylamino substituent at the same carbon.
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
3-(benzylamino)-3-methylbutan-1-ol |
InChI |
InChI=1S/C12H19NO/c1-12(2,8-9-14)13-10-11-6-4-3-5-7-11/h3-7,13-14H,8-10H2,1-2H3 |
InChI Key |
RBJZUINKHKIHFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCO)NCC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between 3-Benzylamino-3-methyl-butan-1-ol and related compounds:
*Calculated based on molecular formula.
Key Observations :
- The benzylamino group in the target compound introduces aromaticity and bulkiness, which may reduce volatility compared to simpler alcohols like 3-Methyl-1-butanol .
- Amino vs. Methoxy Groups: The amino group (basic, nucleophilic) in 3-Amino-3-methylbutan-1-ol contrasts with the methoxy group (electron-donating, neutral) in 3-methoxy-3-methyl-1-butanol , affecting reactivity in acid-base or substitution reactions.
- Unsaturation Effects : Compounds like 2-Methyl-3-buten-2-ol exhibit lower boiling points (98–99°C) compared to saturated analogs due to reduced intermolecular forces from alkene groups.
Physical Properties Comparison
Key Observations :
- The benzylamino group likely increases molecular weight and boiling point relative to non-aromatic analogs, though experimental data are needed.
- Branching Effects : 2-Methyl-3-buten-2-ol’s lower boiling point compared to 3-Methyl-2-buten-1-ol highlights how branching reduces surface area and intermolecular forces.
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